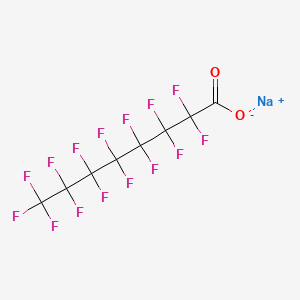
Sodium perfluorooctanoate
Overview
Description
Synthesis Analysis
While specific details on the synthesis of SPFO were not directly found in the searched papers, its preparation is typically associated with the electrochemical fluorination of octanoic acid or its derivatives, followed by neutralization with sodium hydroxide. The molecular structure and synthesis pathways are crucial for understanding its industrial applications and environmental impact.
Molecular Structure Analysis
SPFO's structure, characterized by a fully fluorinated carbon tail attached to a carboxylate group that is ionized to form the sodium salt in its functional form, imparts unique physicochemical properties, such as high stability and hydrophobicity. The presence of the fluorinated tail makes SPFO resistant to degradation, contributing to its persistence in the environment.
Chemical Reactions and Properties
Research on SPFO primarily focuses on its aggregation and interaction with other substances rather than on its chemical reactivity, due to its chemical stability. Studies reveal that SPFO can form micelles and other aggregates in water, indicating its role as a surfactant and its potential impact on biological systems and water treatment processes.
Physical Properties Analysis
The aggregation behavior of SPFO in water is a key aspect of its physical properties. It starts to aggregate at low concentrations, forming micelles at a critical micelle concentration (CMC) and indicating highly ionized and hydrated states at the CMC. These properties are essential for applications in detergents and emulsifiers, as well as for environmental considerations related to its persistence and mobility.
Chemical Properties Analysis
SPFO's interaction with other chemicals, such as dodecyltrimethylammonium bromide, shows synergistic effects that influence its solubility, micellization, and surface activity. This interaction alters the properties of mixed micelles, affecting their size, charge, and potential for applications in various industrial and environmental processes.
- The aggregation of sodium perfluorooctanoate in water (López-Fontán et al., 2005)
- The aqueous catanionic system this compound-dodecyltrimethylammonium bromide at low concentration (López-Fontán et al., 2007)
- Micellization and aggregation properties of sodium perfluoropolyether carboxylate in aqueous solution (Yin et al., 2016)
Scientific Research Applications
Aggregation and Micelle Formation
Sodium perfluorooctanoate (SPFO) exhibits unique aggregation behavior in water. Studies have shown that SPFO begins to aggregate at 0.01 mol dm−3, forming pre-micelles, and at 0.03 mol dm−3, it forms highly ionized and strongly hydrated micelles (López-Fontán, Sarmiento, & Schulz, 2005). This behavior is crucial in understanding its applications in various industries, especially in creating surfactants and emulsifiers.
Genotoxicity Evaluation
Perfluorooctanoate (PFOA), a related compound, has been extensively evaluated for potential genotoxicity. Studies involving fifteen genotoxicity assays have demonstrated the absence of direct mutagenic or genotoxic risk associated with PFOA (Butenhoff, Kennedy, Jung, & Chang, 2014). This finding is significant in the context of environmental and occupational health.
Mixed Micelles
Research on mixed micelles of fluorinated and hydrogenated surfactants, including SPFO, has shown complex interactions. These studies provide insights into the behavior of SPFO in mixtures, crucial for developing advanced materials and formulations (Nordstierna, Furó, & Stilbs, 2006).
Cyclodextrin Complexes
SPFO's interaction with cyclodextrins, which affects its stability and solubility, is a vital area of research. This interaction is significant for applications in drug delivery systems and the pharmaceutical industry (Palepu & Reinsborough, 1989).
High-Pressure Behavior
Studies on the behavior of SPFO under high pressure provide insights into its potential applications under extreme conditions. This research is essential for industrial processes that operate under varied pressure ranges (Sugihara & Mukerjee, 1981).
Environmental Remediation
SPFO has been studied for its removal and recovery from wastewater using nanofiltration, an important application in environmental remediation and water treatment (Xiaofeng, Chen, Luo, Cao, & Wan, 2015).
Industrial Hygiene
A wipe test method has been developed for determining the concentration of perfluorooctanoate (PFO) on various surfaces. This method is crucial for assessing industrial hygiene controls in processes involving PFO products (Botelho, Kurtz, Dawson, & Kaiser, 2009).
Thermolysis Studies
The thermolysis of perfluorooctanoic acid, closely related to SPFO, has been studied for understanding its stability and decomposition under high temperatures. These findings are essential for safety and stability assessments in industrial applications (Krusic, Marchione, & Roe, 2005).
Water Treatment
Magnetic ion exchange resin has been shown to be effective in removing SPFO from water. This study is crucial for developing water treatment technologies and addressing environmental contamination issues (Yang, Ding, Yang, Wang, Liu, & Zhang, 2018).
Mechanism of Action
Target of Action
Sodium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), is a type of fluorinated surfactant . The primary targets of this compound are the micelles formed in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and they play a crucial role in the action of this compound .
Mode of Action
The mode of action of this compound involves its interaction with micelles. The compound starts to aggregate at a certain concentration, forming pre-micelles of perfluorooctanoate ions . These pre-micelles capture counterions and form micelles at a critical micelle concentration (CMC) . The micelles at the CMC are highly ionized and strongly hydrated . The addition of urea to an aqueous solution of this compound decreases the CMC and increases the counterion dissociation . This suggests that urea localizes at the micelle surface in a manner that reduces headgroup repulsions .
Biochemical Pathways
It is known that the compound influences the self-aggregation mechanism of surfactants in aqueous solutions . This process can affect various biochemical pathways, particularly those involving surfactant interactions.
Pharmacokinetics
Due to its surfactant properties, it is expected to have high bioavailability and persistence in the environment .
Result of Action
The result of this compound’s action is the formation of micelles in aqueous solutions . These micelles are highly ionized and strongly hydrated . The presence of urea increases the surface area per headgroup and decreases the packing density at the micelle surface . This suggests that this compound’s action results in changes in the structure and properties of micelles .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of urea in the solution affects the micellization of the compound . Additionally, the compound is persistent in the environment and resistant to degradation . This means that environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Sodium perfluorooctanoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQXUODFPPQTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F15NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
335-67-1 (Parent) | |
| Record name | Sodium perfluorooctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40880025 | |
| Record name | Sodium perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335-95-5 | |
| Record name | Sodium perfluorooctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pentadecafluorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERFLUOROOCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A7SMF12M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



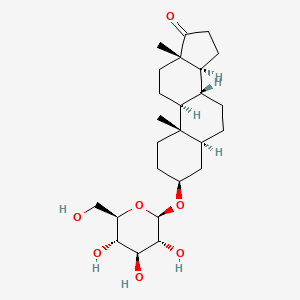
![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)
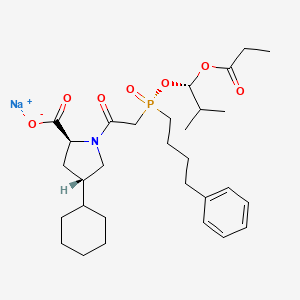
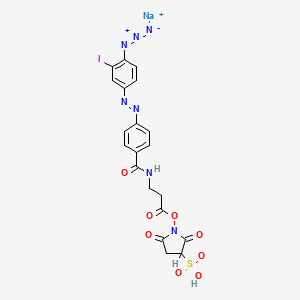

![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)
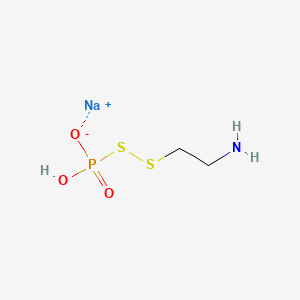


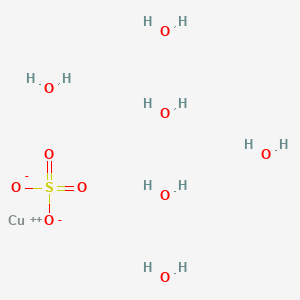
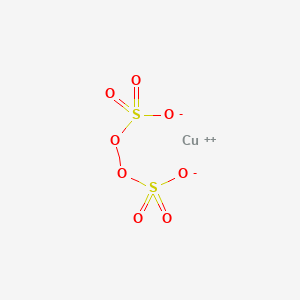
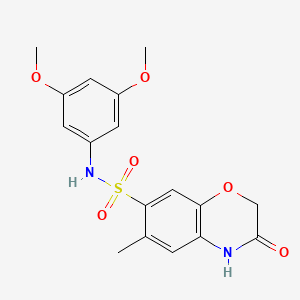

![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)